molecular formula C11H12FNO2 B1391595 1-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid CAS No. 933731-71-6

1-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid

Cat. No. B1391595
CAS RN: 933731-71-6
M. Wt: 209.22 g/mol
InChI Key: YJGOVCVVOBKAOW-UHFFFAOYSA-N
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Description

“1-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid” is a chemical compound with the CAS Number: 933731-71-6 . Its molecular weight is 209.22 and its IUPAC name is 1-(4-fluorophenyl)-3-pyrrolidinecarboxylic acid .


Molecular Structure Analysis

The InChI code for “1-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid” is 1S/C11H12FNO2/c12-9-1-3-10(4-2-9)13-6-5-8(7-13)11(14)15/h1-4,8H,5-7H2,(H,14,15) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid” include a molecular weight of 209.22 .

Scientific Research Applications

Anticancer Potential

Pyrrolidine derivatives have been studied for their anticancer properties. For example, nickel (II), palladium (II), and copper (II) complexes of pyrrolidine thiosemicarbazone hybrids have shown in vitro anticancer potential against various cancer cell lines . The specific structure of 1-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid could be explored for its potential efficacy against certain types of cancer cells.

Drug Discovery

In drug discovery, the pyrrolidine scaffold is versatile and can lead to novel therapeutic agents . The compound’s unique configuration might influence binding conformation and potency towards specific receptors or enzymes, which could be beneficial in designing new drugs with targeted actions.

Antiviral Agents

The pyrrole subunit, a component of pyrrolidine derivatives, has applications in antiviral agents, including inhibitors of reverse transcriptase for HIV-1 . Research into 1-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid could uncover new antiviral medications.

Fungicides and Antibiotics

Pyrrolidine derivatives are also used in fungicides and antibiotics . The specific attributes of 1-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid may contribute to the development of novel fungicides or antibiotics with improved efficacy.

Cholesterol-Lowering Drugs

Compounds containing the pyrrole subunit have been utilized in cholesterol-lowering drugs . The particular molecular structure of 1-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid might offer advantages in creating more effective cholesterol management therapies.

Detoxification Processes

Pyrrolidine-based compounds have been implicated in detoxification processes by modulating receptors like PXR . Studying 1-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid could lead to insights into enhancing detoxification pathways.

Enzyme Inhibition

Lastly, pyrrolidine derivatives are known to inhibit protein kinases, which are enzymes critical in various cellular processes . Research into 1-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid could reveal new enzyme inhibitors with therapeutic potential.

properties

IUPAC Name

1-(4-fluorophenyl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO2/c12-9-1-3-10(4-2-9)13-6-5-8(7-13)11(14)15/h1-4,8H,5-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJGOVCVVOBKAOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(=O)O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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